Miconazole
Overview
Description
Synthesis Analysis
Miconazole's synthesis has evolved over the years to improve efficiency and yield. The traditional synthesis route involves the intermolecular insertion of a carbenoid species into imidazole, derived from α-diazoketones with copper acetylacetonate as a catalyst. This method presents a straightforward approach to producing miconazole and its analogs, such as enilconazole and econazole (E. Yáñez et al., 2004). Additionally, a novel chemoenzymatic route has been applied for the synthesis of miconazole, utilizing lipases and oxidoreductases for stereoselective processes, highlighting the importance of chirality in its biological evaluation (J. Mangas-Sánchez et al., 2011).
Molecular Structure Analysis
The molecular structure of miconazole underpins its antifungal activity. It is an imidazole derivative, characterized by its ability to interfere with ergosterol synthesis and peroxidase activity. The precise structural attributes of miconazole facilitate its interaction with fungal cell membranes, disrupting essential processes required for cell survival. The dual mechanisms of action distinguish miconazole from other azoles (A. Fothergill, 2006).
Chemical Reactions and Properties
Miconazole interacts with the fungal cell membrane through its chemical structure, inhibiting ergosterol synthesis and causing an accumulation of toxic metabolites leading to cell death. Its chemical reactions are crucial for its antifungal efficacy, with specific inhibitory effects on ergosterol biosynthesis enzymes and peroxidases within the fungal cell (H. van den Bossche et al., 1978).
Physical Properties Analysis
The physical properties of miconazole, such as solubility and stability, are critical for its formulation and delivery as an antifungal treatment. Advances in nanoparticle and lipid carrier technologies have improved the bioavailability and therapeutic efficacy of miconazole, enabling targeted delivery and sustained release profiles (B. Aljaeid & K. Hosny, 2016).
Scientific Research Applications
Gastrointestinal Applications : Miconazole gel enhances the cure rate of Helicobacter pylori infection when combined with lansoprazole and amoxicillin (Ikezawa et al., 1998).
Dermatological and Cosmetic Uses : It inhibits melanogenesis in B16 melanoma cells, which can benefit treatments for hyperpigmentation disorders like ephelis and melasma (Mun et al., 2004). Miconazole-loaded microneedles offer potential for transdermal treatment of cutaneous fungal infections (Boehm et al., 2014).
Immunological Impact : The compound prolongs skin graft survival in mice, indicating immunomodulatory properties (Thong & Ferrante, 1979).
Cancer Research : It induces apoptosis and cell cycle arrest in human colon carcinoma xenografts, showing potential in cancer chemotherapy (Wu et al., 2002). Miconazole also triggers autophagic cell death in glioblastoma cells through ROS-dependent ER stress response (Jung et al., 2021).
Cardiovascular Effects : It prolongs the QT interval by inhibiting HERG channels (Kikuchi et al., 2005) and influences PGI2 signaling in vascular smooth muscle cells (Zhou et al., 2006).
Neurological Research : Miconazole stimulates post-ischemic neurogenesis and promotes functional recovery in ischemic stroke models (Li et al., 2018).
Antifungal Efficacy : It shows potent antifungal activity against various Candida strains, including fluconazole-resistant isolates (Isham & Ghannoum, 2010), and is more effective than nystatin in treating oral candidiasis (Zhang et al., 2016). Miconazole nitrate in Transfersomes enhances skin penetration and antifungal activity (Qushawy et al., 2018).
Antibacterial Properties : It is effective against gram-positive aerobic bacteria, including various Staphylococcus and Streptococcus species (Nenoff et al., 2017).
Drug Delivery Systems : Miconazole-loaded solid lipid nanoparticles enhance oral bioavailability and antifungal activity, improving efficiency in candidiasis treatment (Aljaeid & Hosny, 2016). Encapsulation in nanostructured lipid carriers allows for lower dosing with similar therapeutic effects compared to commercial formulations (Mendes et al., 2013).
Safety And Hazards
Future Directions
Imidazole and benzimidazole rings, which are present in Miconazole, are widely explored and utilized by the pharmaceutical industry for drug discovery . In future research, novel as well as potent chemical entities can be explored by combining both imidazole and benzimidazole scaffolds with enormous potentiality for the treatment of diverse diseases .
properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBLEWFAAKGYCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22832-87-7 (nitrate) | |
Record name | Miconazole [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022916478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023319 | |
Record name | Miconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Miconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.63e-04 g/L | |
Record name | Miconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Miconazole is an azole antifungal used to treat a variety of conditions, including those caused by _Candida_ overgrowth. Unique among the azoles, miconazole is thought to act through three main mechanisms. The primary mechanism of action is through inhibition of the CYP450 14α-lanosterol demethylase enzyme, which results in altered ergosterol production and impaired cell membrane composition and permeability, which in turn leads to cation, phosphate, and low molecular weight protein leakage. In addition, miconazole inhibits fungal peroxidase and catalase while not affecting NADH oxidase activity, leading to increased production of reactive oxygen species (ROS). Increased intracellular ROS leads to downstream pleiotropic effects and eventual apoptosis. Lastly, likely as a result of lanosterol demethylation inhibition, miconazole causes a rise in intracellular levels of farnesol. This molecule participates in quorum sensing in _Candida_, preventing the transition from yeast to mycelial forms and thereby the formation of biofilms, which are more resistant to antibiotics. In addition, farnesol is an inhibitor of drug efflux ABC transporters, namely _Candida_ CaCdr1p and CaCdr2p, which may additionally contribute to increased effectiveness of azole drugs. | |
Record name | Miconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01110 | |
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Product Name |
Miconazole | |
CAS RN |
22916-47-8 | |
Record name | Miconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22916-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Miconazole [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022916478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Miconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01110 | |
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Record name | miconazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170986 | |
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Record name | Miconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Miconazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MICONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NNO0D7S5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Miconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
159 - 163 °C | |
Record name | Miconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01110 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Miconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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